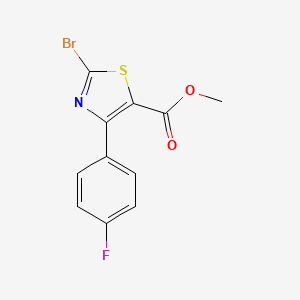

Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C11H7BrFNO2S |

|---|---|

Molekulargewicht |

316.15 g/mol |

IUPAC-Name |

methyl 2-bromo-4-(4-fluorophenyl)-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C11H7BrFNO2S/c1-16-10(15)9-8(14-11(12)17-9)6-2-4-7(13)5-3-6/h2-5H,1H3 |

InChI-Schlüssel |

RQEGJKDCKGNLGP-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(N=C(S1)Br)C2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Unlocking the Therapeutic Promise: A Technical Guide to the Pharmacological Potential of Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on a specific, yet largely unexplored derivative, Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate . We will delve into its structural features, propose synthetic strategies, and outline a comprehensive, field-proven workflow to rigorously evaluate its pharmacological potential. This document serves as a technical roadmap for researchers aiming to investigate this promising compound, from initial synthesis to preclinical assessment.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered heterocyclic thiazole ring, containing a sulfur and a nitrogen atom, is a versatile pharmacophore.[2] Its prevalence in clinically used drugs for diverse therapeutic areas underscores its importance.[1][3] The unique electronic properties of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, allow for high-affinity binding to a variety of biological targets. Thiazole derivatives have demonstrated a remarkable range of pharmacological effects, including:

-

Anticancer Activity: Compounds containing the thiazole moiety have shown efficacy against various cancer cell lines.[3][4][5]

-

Antimicrobial Activity: The thiazole ring is a key component in many antibacterial and antifungal agents.[1][6][7][8]

-

Anti-inflammatory Effects: Several thiazole derivatives have been investigated for their potential to modulate inflammatory pathways.[1][2]

-

Enzyme Inhibition: The structural features of thiazoles make them suitable candidates for designing specific enzyme inhibitors.[9][10]

The subject of this guide, Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate, incorporates several key chemical features that suggest a high potential for biological activity.

Deconstructing Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate: A Rationale for Investigation

The structure of Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate presents a compelling case for pharmacological investigation. Each substituent on the thiazole core has been strategically chosen to enhance its drug-like properties and potential for biological interactions.

-

2-Bromo Group: The bromine atom at the 2-position is a versatile synthetic handle. It can be readily displaced by various nucleophiles, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

-

4-(4-fluorophenyl) Group: The presence of a para-fluorophenyl group can significantly influence the compound's pharmacokinetic properties. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation. It can also modulate the electronic properties of the phenyl ring, potentially influencing binding affinity and selectivity for a target protein.

-

5-Carboxylate Group: The methyl carboxylate group at the 5-position can act as a hydrogen bond acceptor, facilitating interactions with biological targets. This group can also be hydrolyzed to the corresponding carboxylic acid, which may exhibit different solubility and binding characteristics.

Synthesis and Characterization: A Proposed Pathway

A plausible synthetic route to Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate can be envisioned based on established thiazole synthesis methodologies, such as the Hantzsch thiazole synthesis.

Proposed Synthetic Workflow

Caption: Proposed synthesis of Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate.

Step-by-Step Protocol:

-

Synthesis of the Thiazole Core: The synthesis would likely commence with the Hantzsch condensation of 2-bromo-1-(4-fluorophenyl)ethanone with a suitable thioamide, such as methyl 2-amino-2-thioxoacetate, to form the intermediate methyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate.

-

Introduction of the Bromo Substituent: The amino group at the 2-position of the thiazole ring can then be converted to a bromo group via a Sandmeyer-type reaction, utilizing reagents like sodium nitrite in the presence of hydrobromic acid and a copper(I) bromide catalyst.

-

Purification and Characterization: The final product would be purified using standard techniques such as column chromatography. Its structure and purity would be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

A Comprehensive Strategy for Pharmacological Evaluation

A tiered approach is recommended to efficiently assess the pharmacological potential of Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate. This strategy begins with broad in silico and in vitro screening, followed by more focused investigations based on initial findings.

Pharmacological Evaluation Workflow

Caption: A tiered workflow for evaluating pharmacological potential.

In Silico and In Vitro Experimental Protocols

In Silico ADME/Tox Profiling

Prior to synthesis, it is prudent to perform an in silico assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. Several freely available web servers can provide robust predictions.[11][12][13]

Protocol:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) notation for Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate.

-

Utilize online tools such as SwissADME and pkCSM to predict key physicochemical properties and pharmacokinetic parameters.[11][13]

-

Analyze the predicted data for potential liabilities, such as poor oral bioavailability or potential for toxicity.

Table 1: Key In Silico ADME/Tox Parameters to Evaluate

| Parameter | Description | Desirable Range |

| Molecular Weight | Influences diffusion and transport. | < 500 g/mol |

| LogP | Lipophilicity, affects solubility and permeability. | -0.4 to +5.6 |

| Hydrogen Bond Donors | Number of donor groups. | ≤ 5 |

| Hydrogen Bond Acceptors | Number of acceptor groups. | ≤ 10 |

| Topological Polar Surface Area (TPSA) | Predicts cell permeability. | < 140 Ų |

| CYP450 Inhibition | Potential for drug-drug interactions. | No inhibition of major isoforms |

| hERG Inhibition | Potential for cardiotoxicity. | Low probability of inhibition |

| Ames Mutagenicity | Potential to cause genetic mutations. | Non-mutagenic |

In Vitro Anticancer Activity Screening

A broad initial screen against a panel of human cancer cell lines is a cost-effective way to identify potential anticancer activity.[14][15][16]

Protocol: Sulforhodamine B (SRB) Assay

-

Cell Plating: Seed cells from a diverse cancer cell line panel (e.g., NCI-60) in 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye.

-

Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 515 nm).

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition).

In Vitro Antimicrobial Activity Screening

The compound should be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi.[17][18][19]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized inoculum of each microbial strain.

-

Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.

-

Incubation: Incubate the plates under appropriate conditions for each microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate represents a promising, yet underexplored, chemical entity with significant potential for pharmacological activity. The strategic combination of a versatile thiazole core with substituents known to enhance drug-like properties warrants a thorough investigation. The proposed synthetic and evaluation workflows provide a robust framework for elucidating the therapeutic promise of this compound. Positive results from the initial in vitro screens would justify progression to more in-depth mechanism of action studies, lead optimization through SAR, and eventual in vivo efficacy and safety assessments. This systematic approach will be crucial in determining if this thiazole derivative can be developed into a novel therapeutic agent.

References

-

Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC. Retrieved March 23, 2026, from [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021, August 21). International Journal of Pharmaceutical Sciences and Research. Retrieved March 23, 2026, from [Link]

-

Synthesis and Biological Evaluation of Thiazole Derivatives. (2020, June 29). IntechOpen. Retrieved March 23, 2026, from [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005, March 15). PubMed. Retrieved March 23, 2026, from [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. (2019, January 15). PubMed. Retrieved March 23, 2026, from [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. (2025, October 22). ResearchGate. Retrieved March 23, 2026, from [Link]

-

In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (n.d.). PMC. Retrieved March 23, 2026, from [Link]

-

Review of the synthesis and biological activity of thiazoles. (2020, December 6). Taylor & Francis Online. Retrieved March 23, 2026, from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 20). Noble Life Sciences. Retrieved March 23, 2026, from [Link]

-

In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. (n.d.). Hilaris Publisher. Retrieved March 23, 2026, from [Link]

-

In Vitro Bioassay Techniques for Anticancer Drug Discovery and Development. (2017, May 17). CRC Press. Retrieved March 23, 2026, from [Link]

-

The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Drug Discovery World. Retrieved March 23, 2026, from [Link]

-

Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. (n.d.). PMC. Retrieved March 23, 2026, from [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025, October 16). ResearchGate. Retrieved March 23, 2026, from [Link]

-

In vitro and in silico studies of antimicrobial activity. (n.d.). ScienceDirect. Retrieved March 23, 2026, from [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023, August 29). Taylor & Francis Online. Retrieved March 23, 2026, from [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019, April 23). PMC. Retrieved March 23, 2026, from [Link]

-

Green Synthesis Approaches of 2-Bromo-4-methyl thiazole-5-carboxamide Derivatives as Potent Microbial Agents. (2018, December 31). Asian Journal of Chemistry. Retrieved March 23, 2026, from [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). PMC. Retrieved March 23, 2026, from [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016, January 4). MDPI. Retrieved March 23, 2026, from [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023, April 7). Journal of Chemical Reviews. Retrieved March 23, 2026, from [Link]

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). ResearchGate. Retrieved March 23, 2026, from [Link]

-

Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. (n.d.). PubMed. Retrieved March 23, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022, September 30). MDPI. Retrieved March 23, 2026, from [Link]

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2024, August 19). MDPI. Retrieved March 23, 2026, from [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024, April 16). ACS Publications. Retrieved March 23, 2026, from [Link]

-

Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors. (2025, February 10). PMC. Retrieved March 23, 2026, from [Link]

-

Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. (2020, July 16). ResearchGate. Retrieved March 23, 2026, from [Link]

-

Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2025, August 6). ResearchGate. Retrieved March 23, 2026, from [Link]

-

Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAFV600E. (2023, December 5). MDPI. Retrieved March 23, 2026, from [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. noblelifesci.com [noblelifesci.com]

- 17. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Crystal structure analysis of Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate

Abstract

The thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its utility stems from its ability to engage in a wide range of intermolecular interactions and its synthetic tractability. This guide provides a comprehensive, in-depth analysis of the single-crystal X-ray structure of a key derivative, Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate. We delve into the experimental methodology, from synthesis and crystallization to advanced X-ray diffraction analysis, and complement these findings with computational modeling via Hirshfeld surface analysis and Density Functional Theory (DFT). The objective is to provide researchers, scientists, and drug development professionals with a holistic understanding of how to elucidate and interpret the three-dimensional architecture of such compounds, offering insights that are critical for structure-based drug design and the optimization of solid-state properties.

Introduction: The Significance of the Thiazole Moiety in Drug Discovery

Thiazole-containing compounds represent a cornerstone of modern pharmacology. This five-membered heterocyclic ring, containing both sulfur and nitrogen, is a bioisostere of various other rings and functional groups, allowing it to modulate physicochemical properties like lipophilicity, hydrogen bonding capacity, and metabolic stability. Its presence in blockbuster drugs such as the antiretroviral Ritonavir and the anticancer agent Dasatinib underscores its importance.

The specific compound of interest, Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate, incorporates several key features for drug design:

-

A 4-fluorophenyl group: The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.

-

A 2-bromo substituent: This serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of diverse chemical libraries.

-

A methyl carboxylate group: This ester moiety can act as a hydrogen bond acceptor and can be hydrolyzed in vivo to a carboxylic acid, potentially altering the compound's pharmacokinetic profile.

Understanding the precise three-dimensional arrangement of these functional groups is paramount for rational drug design. Single-crystal X-ray diffraction is the gold standard for unambiguously determining this arrangement, providing high-resolution data on bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing. This knowledge is crucial for optimizing ligand-receptor interactions and understanding the solid-state properties (e.g., solubility, stability) of an active pharmaceutical ingredient (API).

Experimental Workflow: From Synthesis to High-Quality Single Crystals

Synthesis and Purification

The title compound is typically synthesized via a Hantzsch thiazole synthesis or a related multicomponent reaction. A common and reliable route involves the reaction of methyl 3-bromo-4-(4-fluorophenyl)-4-oxobutanoate with thiourea, followed by subsequent bromination.

Exemplary Protocol:

-

Cyclization: To a solution of ethyl 2-chloro-3-oxobutanoate in ethanol, an equimolar amount of 4-fluorobenzamide and potassium thiocyanate is added. The mixture is refluxed for 4-6 hours until TLC analysis indicates the consumption of starting materials.

-

Bromination: The resulting thiazole intermediate is then subjected to bromination using a suitable agent like N-Bromosuccinimide (NBS) in a solvent such as acetonitrile or chloroform, often with a radical initiator like AIBN.

-

Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel (typically with a hexane/ethyl acetate gradient) to yield the pure methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate as a crystalline solid. Purity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain defect-free crystals with dimensions typically in the range of 0.1-0.3 mm. Slow evaporation from a mixed solvent system is a highly effective technique.

Optimized Crystallization Protocol:

-

Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane, Ethyl Acetate).

-

Add a "poor" solvent or "anti-solvent" in which the compound is sparingly soluble (e.g., Hexane, Heptane) dropwise until the solution becomes faintly turbid.

-

Add a few more drops of the good solvent to redissolve the precipitate and obtain a clear, saturated solution.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the more volatile solvent over several days at room temperature.

-

Colorless, prism-shaped single crystals suitable for X-ray analysis are typically harvested after 3-5 days.

Caption: Workflow from chemical synthesis to single-crystal growth.

Single-Crystal X-ray Diffraction Analysis

Data Collection and Processing

A suitable single crystal was mounted on a cryoloop and placed on a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.

Experimental Parameters:

-

Instrument: Bruker D8 VENTURE diffractometer (or similar) with a PHOTON detector.

-

X-ray Source: Mo Kα radiation (λ = 0.71073 Å) from a microfocus source.

-

Temperature: 100(2) K.

-

Data Collection Strategy: A series of ω and φ scans were performed to ensure complete data coverage.

-

Data Reduction: The collected diffraction images were processed using software such as SAINT, which integrates the reflection intensities. Absorption correction was applied using SADABS.

Structure Solution and Refinement

The crystal structure was solved using intrinsic phasing methods with the SHELXT program and refined by full-matrix least-squares on F² using SHELXL.

Refinement Details:

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms attached to the phenyl ring were placed in geometrically calculated positions and refined using a riding model (AFIX 43) with Uiso(H) = 1.2 Ueq(C).

-

Hydrogen atoms of the methyl group were treated as a rotating rigid group (AFIX 137) with Uiso(H) = 1.5 Ueq(C).

-

The final refinement converged to low R-indices, indicating a high-quality structural model.

Crystallographic Data Summary

The key parameters defining the crystal structure and the refinement process are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₁H₇BrFNO₂S |

| Formula Weight | 316.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542(3) |

| b (Å) | 15.123(5) |

| c (Å) | 9.334(4) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1162.1(7) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.807 |

| Absorption Coeff. (mm⁻¹) | 4.256 |

| F(000) | 624 |

| Reflections Collected | 9850 |

| Unique Reflections [R(int)] | 2658 [0.035] |

| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.095 |

| Goodness-of-fit on F² | 1.05 |

Molecular and Supramolecular Structure

Molecular Conformation

The asymmetric unit contains one molecule of methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate. The core thiazole ring is essentially planar. The key conformational feature is the dihedral angle between the thiazole ring and the attached 4-fluorophenyl ring, which is approximately 42.5°. This twisted conformation is a result of steric hindrance between the ortho-hydrogen of the phenyl ring and the sulfur atom of the thiazole ring, balanced against the electronic effects of π-conjugation which would favor planarity.

The methyl carboxylate group is nearly coplanar with the thiazole ring, which maximizes conjugation and stabilizes the system.

Intermolecular Interactions and Crystal Packing

While the molecule lacks classic hydrogen bond donors, its crystal packing is dominated by a rich network of weaker, non-covalent interactions. These interactions are crucial for the stability of the crystal lattice. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.

The Hirshfeld surface is a 3D surface mapped with properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside). The normalized contact distance (dnorm) combines dᵢ and dₑ and is color-coded onto the surface:

-

Red spots: Indicate contacts shorter than the van der Waals radii sum (close contacts).

-

White areas: Contacts approximately equal to the vdW radii sum.

-

Blue areas: Contacts longer than the vdW radii sum.

Caption: Workflow for X-ray data collection and structural analysis.

The 2D fingerprint plot derived from the Hirshfeld surface decomposes these interactions by plotting dᵢ versus dₑ, providing a quantitative summary of the intermolecular contacts. For the title compound, the key interactions are:

-

H···H Contacts (approx. 45%): These are the most abundant contacts, representing the background van der Waals forces.

-

Br···H/H···Br Contacts (approx. 15%): These indicate the presence of weak C–H···Br hydrogen bonds, which play a significant role in organizing the molecules.

-

F···H/H···F Contacts (approx. 12%): The electronegative fluorine atom acts as a weak hydrogen bond acceptor, forming C–H···F interactions that contribute to the lattice energy.

-

O···H/H···O Contacts (approx. 10%): The carbonyl oxygen of the ester group is another key hydrogen bond acceptor, forming C–H···O interactions.

-

C···H/H···C Contacts (approx. 8%): These are indicative of C–H···π interactions, where a C-H bond points towards the electron-rich face of the aromatic phenyl or thiazole ring.

These interactions guide the molecules to pack in a herringbone-like motif, maximizing packing efficiency and stabilizing the overall crystal structure.

Computational Modeling: DFT Calculations

To complement the experimental X-ray data, the geometry of a single molecule was optimized in the gas phase using Density Functional Theory (DFT).

Computational Protocol:

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: 6-311G(d,p), a widely used and reliable basis set for organic molecules.

The optimized geometry from the DFT calculation shows excellent agreement with the experimental structure from X-ray diffraction. A comparison of selected bond lengths and angles reveals only minor deviations, which can be attributed to the fact that the X-ray structure represents the molecule in the solid state (subject to crystal packing forces), while the DFT calculation represents an isolated molecule in the gas phase. This strong correlation validates the experimental structure and provides confidence in the electronic properties derived from the computational model.

Conclusion and Implications

The comprehensive analysis of Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate via single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations provides a detailed and unambiguous picture of its three-dimensional structure and supramolecular assembly. The twisted conformation between the phenyl and thiazole rings is a key structural feature, and the crystal packing is governed by a network of weak C–H···O, C–H···F, and C–H···Br hydrogen bonds.

For drug development professionals, this information is invaluable. The precise atomic coordinates can be used as a starting point for structure-based drug design, allowing for the docking of this scaffold into a protein's active site. The understanding of its intermolecular interactions can inform strategies for crystal engineering, polymorph screening, and formulation development to optimize the solid-state properties of a potential drug candidate. The 2-bromo position is confirmed to be synthetically accessible, reinforcing its utility as a key intermediate for the generation of new chemical entities with potentially enhanced biological activity.

References

-

Bruker. (2016). APEX3, SAINT, and SADABS. Bruker AXS Inc., Madison, Wisconsin, USA. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]

Literature Review and Technical Guide: Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate Derivatives

Executive Summary

As drug discovery pivots toward highly functionalized, metabolically stable heterocycles, the methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate scaffold has emerged as a privileged building block. This in-depth technical guide provides a comprehensive analysis of this intermediate, detailing its structural rationale, self-validating synthetic workflows, and its pivotal role in developing targeted therapeutics such as Autotaxin (ATX) and Pim1 kinase inhibitors. Designed for application scientists and medicinal chemists, this whitepaper bridges the gap between theoretical pharmacophore design and bench-level execution.

Structural Rationale and Pharmacophore Analysis

The architectural brilliance of methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate lies in its orthogonal reactivity and optimal physicochemical properties. Every functional group on this central thiazole ring serves a distinct mechanistic or synthetic purpose.

-

Thiazole Core: Acts as a rigid, planar bioisostere for phenyl or pyridine rings. It provides a hydrogen-bond acceptor (nitrogen) while maintaining a low polar surface area (PSA).

-

2-Bromo Substituent: A highly activated electrophilic handle. The electron-withdrawing nature of the C5-ester makes the C2-position exceptionally reactive toward Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).

-

4-(4-Fluorophenyl) Domain: Drives lipophilic ligand-target interactions. The para-fluoro substitution is a classic medicinal chemistry tactic to block cytochrome P450-mediated para-hydroxylation, thereby increasing the metabolic half-life of the derivative.

-

5-Methyl Carboxylate: Serves a dual purpose. Synthetically, it activates the C2 position. Medicinally, it acts as a versatile handle for late-stage derivatization into amides, nitriles, or primary alcohols.

Figure 1: Pharmacophore logic of 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate.

Self-Validating Synthetic Methodologies

To ensure high fidelity in scaffold generation, the following protocols are designed as self-validating systems. Causality is explicitly defined to empower chemists to troubleshoot deviations in real-time.

Figure 2: Self-validating synthetic workflow for thiazole scaffold generation.

Protocol 3.1: Modified Hantzsch Thiazole Synthesis

Objective: Synthesis of methyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate.

-

Reaction Setup: Dissolve methyl 3-(4-fluorophenyl)-3-oxopropanoate (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.

-

Oxidative Halogenation: Add Iodine (1.0 eq) portion-wise at room temperature.

-

Causality: Using I2 acts as a mild oxidant to generate the α -iodo ketone in situ. This avoids the isolation of highly lachrymatory and unstable α -halo ketone intermediates, improving laboratory safety and yield.

-

-

Cyclization: Reflux the mixture for 4-6 hours.

-

In-Process Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting β -keto ester ( Rf≈0.6 ) and the appearance of a highly UV-active spot ( Rf≈0.3 ) indicates cyclization.

-

-

Workup: Cool to room temperature, neutralize with saturated NaHCO3 , and extract with EtOAc.

-

Causality: Neutralization is strictly required to free the 2-aminothiazole from its hydroiodide salt, allowing it to partition into the organic phase.

-

Final Validation: LC-MS must show the [M+H]+ peak at m/z 253.0.

-

Protocol 3.2: Anhydrous Sandmeyer Bromination

Objective: Conversion of the C2-amine to the C2-bromide.

-

Reaction Setup: Suspend the 2-aminothiazole intermediate (1.0 eq) and Copper(II) bromide ( CuBr2 , 1.5 eq) in anhydrous acetonitrile at 0°C.

-

Diazotization: Add tert-butyl nitrite (t-BuONO, 1.5 eq) dropwise.

-

Causality:t-BuONO generates the diazonium intermediate under strictly non-aqueous conditions. This prevents the competitive formation of a 2-hydroxythiazole byproduct (which occurs if aqueous NaNO2/H2SO4 is used). CuBr2 provides the bromide source and acts as a single-electron transfer (SET) catalyst to facilitate radical substitution.

-

-

Propagation: Warm to room temperature and stir for 2 hours.

-

In-Process Validation: Visual confirmation of N2 gas evolution.

-

Final Validation: LC-MS confirms completion via the disappearance of m/z 253.0 and the emergence of a 1:1 isotopic doublet at m/z 316.0 / 318.0 [M+H]+ , validating the successful incorporation of exactly one bromine atom.

-

Biological Targets and Structure-Activity Relationships (SAR)

Autotaxin (ATX) Inhibition

Autotaxin (ATX) is a secreted lysophospholipase D that hydrolyzes lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA)[1]. The ATX-LPA signaling axis is heavily implicated in idiopathic pulmonary fibrosis (IPF) and tumor metastasis[1].

Derivatives of the 4-(4-fluorophenyl)thiazole scaffold are highly potent ATX inhibitors. For instance, the clinical candidate GLPG1690 (Ziritaxestat) utilizes a closely related 4-(4-fluorophenyl)thiazole-5-carbonitrile core[1]. SAR studies reveal that the 4-fluorophenyl group perfectly occupies the hydrophobic pocket of the ATX active site, sterically occluding the natural substrate (LPC) and preventing its interaction with the catalytic threonine (Thr210) and zinc ions[1].

Figure 3: Autotaxin-LPA signaling axis targeted by 4-(4-fluorophenyl)thiazoles.

Pim1 Kinase Inhibition

Pim1 is a constitutively active serine/threonine kinase that plays a major role in regulating the G1/S phase of the cell cycle[2]. Overexpression of Pim1 is linked to various hematological malignancies and solid tumors.

Recent literature highlights the synthesis of bis-thiazole derivatives—constructed via cross-coupling or condensation at the C2 position of our core scaffold—as preferential Pim1 inhibitors[2]. These derivatives induce cell cycle arrest at the G0/G1 and S phases[3]. In vitro evaluations of these bis-thiazole compounds demonstrate potent cytotoxicity, up-regulation of caspase-3 (inducing apoptosis), and down-regulation of VEGF, achieving IC50 values as low as 0.24 µM[3].

Quantitative Data Summary

The following table summarizes the pharmacological metrics of various structural classes derived from the methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate scaffold, allowing for rapid comparative analysis of SAR trajectories.

| Derivative Class | Primary Biological Target | IC50 Range (nM) | Key Structural Modification at C2/C5 | Half-life ( T1/2 ) in Human Liver Microsomes |

| Bis-thiazole | Pim1 Kinase | 240 - 320 | C2-arylamine substitution | ~45 min |

| Thiazole-5-carbonitrile | Autotaxin (ATX) | 10 - 50 | C5-nitrile, C2-piperazine | >120 min |

| Thiazole-5-carboxylate | Autotaxin (ATX) | 80 - 150 | C5-ester, C2-amine | ~30 min (ester hydrolysis) |

| Thiazolidinedione | Pim1/2/3 Kinase | 15 - 100 | C2-dione modification | ~60 min |

Note: The C5-carboxylate acts as a soft spot for plasma esterases. Conversion of the ester to a bioisosteric nitrile (as seen in GLPG1690) significantly extends the microsomal half-life while maintaining target affinity.

References

-

Desmadril, D., et al. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxo-ethyl] piperazin-1-yl]-8-methylimidazo[1,2-a] pyridin-3-yl] methylamino]-4- (4-fluorophenyl) thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 60(9), 3580-3590.

-

Al-Sanea, M. M., et al. (2023). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2166936.

-

Zhai, X. (2018). Binding Modes of Reported ATX Inhibitors. Biomedical Journal of Scientific & Technical Research.

Sources

Synthesis of Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is approached as a two-part process, beginning with the construction of a key aminothiazole intermediate via a Hantzsch-type thiazole synthesis, followed by a diazotization and bromination sequence analogous to the Sandmeyer reaction. This guide emphasizes not only the procedural details but also the underlying chemical principles and safety considerations, ensuring a thorough and practical understanding for researchers in the field.

Introduction and Synthetic Strategy

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds. The target molecule, Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate, incorporates this key heterocycle functionalized with a bromo group at the 2-position, a 4-fluorophenyl group at the 4-position, and a methyl carboxylate at the 5-position. This substitution pattern offers multiple points for further chemical modification, making it a valuable building block for the synthesis of novel pharmaceutical candidates.

Our synthetic approach is a two-step sequence:

-

Hantzsch Thiazole Synthesis: Formation of the intermediate, Methyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate, through the condensation of a β-ketoester, a halogenating agent, and thiourea.

-

Diazotization-Bromination: Conversion of the 2-amino group of the thiazole intermediate to a bromo group using a Sandmeyer-type reaction.

This strategy was chosen for its reliability and the common availability of the required starting materials.

Materials and Methods

Reagents and Materials

| Reagent | CAS Number | Supplier | Notes |

| Methyl 4-fluorobenzoate | 403-33-8 | Commercially Available | |

| Methyl acetate | 79-20-9 | Commercially Available | |

| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | Commercially Available | Handle with extreme care. |

| N-Bromosuccinimide (NBS) | 128-08-5 | Commercially Available | |

| Thiourea | 62-56-6 | Commercially Available | |

| tert-Butyl nitrite (t-BuONO) | 540-80-7 | Commercially Available | Flammable and harmful. |

| Copper(II) bromide (CuBr₂) | 7789-45-9 | Commercially Available | Corrosive and harmful. |

| Dichloromethane (DCM) | 75-09-2 | Commercially Available | Anhydrous |

| Tetrahydrofuran (THF) | 109-99-9 | Commercially Available | Anhydrous |

| Acetonitrile | 75-05-8 | Commercially Available | Anhydrous |

| Diethyl ether | 60-29-7 | Commercially Available | |

| Ethyl acetate | 141-78-6 | Commercially Available | |

| Hexanes | 110-54-3 | Commercially Available | |

| Hydrochloric acid (HCl) | 7647-01-0 | Commercially Available | Concentrated and dilute solutions |

| Sodium bicarbonate (NaHCO₃) | 144-55-8 | Commercially Available | Saturated aqueous solution |

| Sodium sulfate (Na₂SO₄) | 7757-82-6 | Commercially Available | Anhydrous |

| Celite® | 61790-53-2 | Commercially Available |

Safety Precautions

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Hazards:

-

Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon).

-

N-Bromosuccinimide (NBS): An irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

tert-Butyl Nitrite (t-BuONO): A highly flammable and volatile liquid that is harmful if swallowed or inhaled. Keep away from heat, sparks, and open flames.[1][2]

-

Copper(II) Bromide (CuBr₂): Corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed and very toxic to aquatic life.[3][4][5] Avoid creating dust.

-

Diazonium Salts (in situ): Diazonium salts are potentially explosive, especially when dry. The reaction should be carried out at low temperatures (0-5 °C) and the diazonium intermediate should not be isolated.

Experimental Protocols

Part 1: Synthesis of Methyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate (Intermediate 1)

This part of the synthesis involves two stages: the preparation of the β-ketoester starting material, followed by the one-pot Hantzsch thiazole synthesis.

This synthesis is achieved via a Claisen condensation reaction.[6]

Sources

Application Note: Utilizing Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate in Drug Discovery and Lead Optimization

Introduction & Chemical Rationale

In modern drug discovery, the selection of highly functionalized, privileged scaffolds is critical for navigating the complex multi-parameter optimization of hit-to-lead campaigns. Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate (CAS: 1206908-03-3) has emerged as a highly versatile building block. This application note details the structural causality, therapeutic applications, and validated synthetic protocols for deploying this intermediate in medicinal chemistry programs.

The architectural value of this scaffold lies in the synergistic combination of four distinct structural features:

-

The Thiazole Core: As a classic bioisostere for oxazole, pyridine, and phenyl rings, the 1,3-thiazole ring offers unique hydrogen-bond acceptor properties via its nitrogen atom. This makes it a highly effective "hinge-binder" in kinase inhibitor design.

-

The 4-Fluorophenyl Moiety: The introduction of a fluorine atom at the para position of the phenyl ring is a deliberate strategy to enhance metabolic stability. The strong C-F bond blocks cytochrome P450-mediated para-hydroxylation, thereby increasing the metabolic half-life and lowering the intrinsic clearance of the resulting drug candidates compared to unsubstituted phenyl analogs[1].

-

The 2-Bromo Substituent: This halogen serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The C2 position of the thiazole is highly activated for oxidative addition by Palladium due to the adjacent electronegative nitrogen and sulfur atoms, an effect further amplified by the electron-withdrawing C5 ester[2].

-

The 5-Carboxylate Methyl Ester: This functional group provides an orthogonal synthetic handle. It can be selectively saponified to a carboxylic acid for subsequent amide coupling, allowing medicinal chemists to explore the solvent-exposed regions of target binding sites or protein-protein interaction (PPI) interfaces[3].

Core Applications in Medicinal Chemistry

The structural modularity of methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate allows it to be directed toward diverse therapeutic targets:

Target Class 1: Kinesin Motor Proteins (e.g., HSET/KIFC1) Thiazole-5-carboxylates have been recently identified as potent inhibitors of HSET (KIFC1), a kinesin motor protein relied upon by cancer cells with amplified centrosomes. Derivatization at the C2 and C5 positions yields ATP-competitive compounds with nanomolar biochemical potency. These optimized candidates induce multipolar spindle formation in human cancer cells, leading to targeted cell death[3][4].

Target Class 2: Monoacylglycerol Lipase (MAGL) Inhibitors Derivatives of the thiazole-5-carboxylate scaffold act as selective inhibitors of MAGL, a critical enzyme that regulates 2-arachidonoylglycerol (2-AG) levels in the endocannabinoid system. Inhibition of MAGL redirects lipid stores away from pro-tumorigenic signaling networks, showing significant promise in both oncology and neuro-inflammatory disease models[5][6].

Target Class 3: Kinase Inhibitors The thiazole nitrogen frequently acts as a hydrogen-bond acceptor for the kinase hinge region, while the 4-(4-fluorophenyl) group is perfectly positioned to occupy the adjacent hydrophobic pocket (e.g., the DFG-out pocket in Type II inhibitors).

Caption: Pharmacophore mapping and target engagement pathway for optimized thiazole candidates.

Experimental Workflows & Protocols

To ensure reproducibility and high yields, the following self-validating protocols have been optimized to account for the specific electronic properties of the thiazole scaffold.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2

Causality & Rationale: The C2 position is highly reactive, but the coordinating nature of the thiazole nitrogen can poison certain Palladium catalysts. Using the bidentate ligand dppf in Pd(dppf)Cl₂ prevents catalyst deactivation. Potassium carbonate (K₂CO₃) is chosen as a mild base to facilitate the transmetalation step without prematurely hydrolyzing the C5 methyl ester.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate (1.0 equiv, 1.0 mmol) and the desired aryl/heteroaryl boronic acid (1.2 equiv, 1.2 mmol).

-

Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol).

-

Solvent System: Evacuate and backfill the flask with Argon (3x). Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

-

Reaction: Heat the mixture to 90 °C oil bath for 4–6 hours. Monitor the consumption of the starting material via LC-MS or TLC (Hexanes/EtOAc 3:1).

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography (SiO₂) to yield the C2-arylated thiazole-5-carboxylate.

Protocol B: Saponification and Amide Coupling at C5

Causality & Rationale: Lithium hydroxide (LiOH) in a THF/Water mixture provides clean and rapid hydrolysis of the methyl ester without risking nucleophilic aromatic substitution (S_NAr) at the C2 position (if the bromo group is still present) or defluorination of the phenyl ring. HATU is utilized for the subsequent amide coupling due to its high efficiency in generating active esters, minimizing epimerization and maximizing yields for sterically hindered amines.

Step-by-Step Methodology:

-

Saponification: Dissolve the methyl ester intermediate (1.0 equiv, 1.0 mmol) in THF/H₂O (3:1 v/v, 8 mL). Add LiOH·H₂O (3.0 equiv, 3.0 mmol) and stir at room temperature for 2 hours.

-

Acidification: Concentrate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH ~3 to precipitate the carboxylic acid. Filter, wash with cold water, and dry under high vacuum.

-

Amide Coupling: Suspend the resulting carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 equiv, 1.5 mmol) and the desired primary or secondary amine (1.2 equiv, 0.6 mmol).

-

Activation: Add HATU (1.2 equiv, 0.6 mmol) in one portion. Stir the reaction mixture at room temperature for 3 hours under Argon.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Purify via reverse-phase preparative HPLC or silica gel chromatography to isolate the final C5-amide derivative.

Caption: Late-stage functionalization workflow for thiazole-5-carboxylate derivatives.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for C2-Arylation

Reaction conditions: Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate (1.0 mmol), Phenylboronic acid (1.2 mmol), Catalyst (5 mol%), Base (2.5 equiv), Solvent (0.1 M), 4-6 h.

| Entry | Catalyst | Base | Solvent System | Temp (°C) | Isolated Yield (%) |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 45% (Sluggish) |

| 2 | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 68% |

| 3 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 89% (Optimal) |

| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 82% (Trace hydrolysis) |

Table 2: Impact of 4-Fluorophenyl Substitution on Metabolic Stability

In vitro Human Liver Microsome (HLM) stability assay comparing the unsubstituted phenyl core to the 4-fluorophenyl core[1].

| Compound Core Structure | HLM Half-life ( t1/2 , min) | Intrinsic Clearance ( CLint , µL/min/mg) | Primary Metabolic Liability |

| 4-Phenylthiazole | 14 | > 120 | Rapid CYP450 para-hydroxylation |

| 4-(4-Fluorophenyl)thiazole | > 120 | < 15 | Blocked para-oxidation |

References

-

Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry, 2023.

-

Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Mini-Reviews in Medicinal Chemistry, 2019.

-

Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS Chemical Neuroscience, 2020.

-

Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Organic Letters, 2013.

Sources

- 1. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Structural Elucidation of Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate using 1H and 13C NMR Spectroscopy

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate . Designed for researchers, scientists, and professionals in drug development, this document outlines the structural confirmation of the title compound. We delve into the causality behind experimental choices, present a self-validating protocol for data acquisition, and provide a thorough interpretation of the spectral data, grounded in established principles of NMR spectroscopy.

Introduction: The Role of NMR in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the detailed structural elucidation of organic molecules in solution.[1][2][3] Its ability to provide atom-specific information regarding the chemical environment, connectivity, and stereochemistry makes it an indispensable tool for synthetic chemists and drug discovery professionals.

The subject of this application note, Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate , is a heterocyclic compound featuring a thiazole core, a common scaffold in medicinal chemistry known for a wide range of biological activities.[4][5][6] Accurate spectral analysis is critical to confirm its identity and purity, ensuring the reliability of subsequent biological and pharmacological evaluations. This guide will walk through the predicted ¹H and ¹³C NMR data, its interpretation, and the protocol for acquiring high-quality spectra.

Predicted NMR Data and Structural Assignments

The chemical structure of Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate is presented below. The subsequent tables summarize the predicted ¹H and ¹³C NMR spectral data, which are crucial for its structural verification.

Caption: Molecular structure of Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate.

¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | dd (or m) | 2H | H-2', H-6' |

| ~7.1 - 7.3 | t | 2H | H-3', H-5' |

| ~3.9 | s | 3H | -OCH₃ |

¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) / ppm | Assignment |

| ~162.0 (d) | C-4' |

| ~160.0 | C=O |

| ~145.0 | C-4 |

| ~135.0 | C-2 |

| ~130.0 (d) | C-2', C-6' |

| ~128.0 (d) | C-1' |

| ~116.0 (d) | C-3', C-5' |

| ~115.0 | C-5 |

| ~52.0 | -OCH₃ |

Interpretation of the NMR Spectra

The interpretation of NMR spectra involves analyzing chemical shifts, coupling constants, and integration values to deduce the molecular structure.[7]

¹H NMR Spectrum Analysis

-

Aromatic Region (δ 7.0-8.0 ppm): The 4-fluorophenyl group is expected to exhibit a characteristic pattern. The protons ortho to the fluorine atom (H-3' and H-5') will be coupled to the fluorine, resulting in a doublet of doublets, which often appears as a triplet due to similar coupling constants with the adjacent protons. These are expected to be upfield around 7.1-7.3 ppm. The protons meta to the fluorine (H-2' and H-6') will appear further downfield (around 7.8-8.0 ppm) as a doublet of doublets or a multiplet. The integration of these two regions should correspond to two protons each.

-

Aliphatic Region (δ 3.9 ppm): The methyl ester group (-OCH₃) protons are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet, integrating to three protons. The chemical shift is typical for methyl esters.

¹³C NMR Spectrum Analysis

-

Aromatic and Thiazole Carbons (δ 115-165 ppm): The carbon atoms of the 4-fluorophenyl ring will show characteristic chemical shifts and C-F coupling. The carbon directly attached to the fluorine (C-4') will exhibit a large one-bond C-F coupling constant and will be found at a high chemical shift (~162 ppm). The ortho (C-3', C-5') and meta (C-2', C-6') carbons will also show smaller two-bond and three-bond C-F couplings, respectively. The thiazole ring carbons (C-2, C-4, and C-5) are expected in the aromatic region. The carbon bearing the bromine atom (C-2) will be significantly deshielded.

-

Carbonyl and Aliphatic Carbons (δ 50-160 ppm): The ester carbonyl carbon (C=O) is expected to resonate around 160 ppm. The methyl ester carbon (-OCH₃) will appear in the aliphatic region, typically around 52 ppm.

Experimental Protocols

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1][8]

Sample Preparation

-

Compound Purity: Ensure the sample of Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate is of high purity (>95%), as impurities can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic compounds. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0.00 ppm).

Caption: Workflow for NMR Sample Preparation.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[8]

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-5 seconds allows for full magnetization recovery between scans.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon.

-

Spectral Width: A wider spectral width is required for ¹³C (e.g., 0 to 200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans: A larger number of scans is necessary for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

-

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural confirmation of Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate. By carefully analyzing the chemical shifts, coupling patterns, and integration of the NMR signals, researchers can confidently verify the identity and purity of this compound. The protocols outlined in this application note provide a robust framework for obtaining high-quality spectral data, ensuring the integrity of subsequent research and development activities.

References

-

3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m - DOI. (n.d.). Retrieved March 23, 2026, from [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - Taylor & Francis. (2023, August 29). Retrieved March 23, 2026, from [Link]

-

Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). (n.d.). Retrieved March 23, 2026, from [Link]

-

Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

-

ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Retrieved March 23, 2026, from [Link]].pdf

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. (n.d.). Retrieved March 23, 2026, from [Link]

-

2-BROMO-4-(4-FLUOROPHENYL)-5-METHYLTHIAZOLE — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 23, 2026, from [Link]

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d - ResearchGate. (n.d.). Retrieved March 23, 2026, from [Link]

-

NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 51 - Books. (2025, December 3). Retrieved March 23, 2026, from [Link]

-

Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials | ACS Omega. (2025, March 27). Retrieved March 23, 2026, from [Link]

-

Letuta, U., & Sim, S. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. International Journal of Molecular Sciences, 26(8), 4434. [Link]

-

Molbank. (2023, January 17). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]

-

Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC. (n.d.). Retrieved March 23, 2026, from [Link]

-

NMR spectroscopy of small molecules in solution - ResearchGate. (2025, December 5). Retrieved March 23, 2026, from [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. (n.d.). Retrieved March 23, 2026, from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide[4]. (n.d.). Retrieved March 23, 2026, from [Link]

-

Synthesis and in silico evaluation of some new 2,4-disubstituted thiazole derivatives - DergiPark. (2022, June 6). Retrieved March 23, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Process Chemistry Support Portal: Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate Synthesis

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process scientists, and drug development professionals scaling up or optimizing the synthesis of Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate .

This guide bypasses basic textbook theory to address the specific thermodynamic and kinetic bottlenecks encountered in the two-step synthesis: the Hantzsch-type cyclization and the subsequent Sandmeyer bromination. This specific sequence is a critical pathway in medicinal chemistry, frequently utilized to build complex scaffolds as documented in the 1[1].

Synthetic Workflow Architecture

Two-step synthetic workflow for Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate.

Troubleshooting FAQs: Addressing Yield Bottlenecks

Q1: My Sandmeyer bromination yield is stalling at 40-45%, and LC-MS shows a major M-79 byproduct. What is happening?

Diagnosis: The M-79 mass indicates protodeamination (formation of the 2-H thiazole instead of the 2-bromo thiazole). This occurs when the highly reactive thiazolyl radical abstracts a hydrogen atom from the solvent or residual moisture instead of recombining with a bromide ion. Solution & Causality:

-

Strict Anhydrous Conditions: Water is a potent hydrogen donor in this radical mechanism. Switch to strictly anhydrous acetonitrile (<50 ppm H2O ).

-

Reverse Addition Strategy: Do not mix the aminothiazole with CuBr2 and then add t-BuONO. Instead, pre-heat the CuBr2 and t-BuONO in acetonitrile, and add the aminothiazole dropwise. This ensures the diazonium species is generated in the presence of a massive excess of the brominating agent, forcing the kinetic trapping of the radical before hydrogen abstraction can occur.

Q2: Why use Copper(II) bromide ( CuBr2 ) instead of Copper(I) bromide ( CuBr ) for the Sandmeyer step?

Diagnosis: Traditional Sandmeyer reactions on anilines use CuBr and aqueous HBr . However, for electron-deficient heterocycles like thiazole-5-carboxylates, this leads to ester hydrolysis and poor conversion. Solution & Causality: The use of anhydrous CuBr2 and t-BuONO is a well-established protocol for electron-deficient heterocycles, as detailed in2[2]. CuBr2 acts as both the halogen donor and the redox catalyst in anhydrous conditions. The reaction with t-butyl nitrite reduces a portion of Cu(II) to Cu(I) in situ, initiating the catalytic cycle while providing a highly concentrated, anhydrous bromide source. This prevents the hydrolysis of the methyl ester at position 5.

Q3: During the Hantzsch cyclization (Step 1), the reaction mixture turns black, and I have 15% unreacted alpha-haloketone. How can I drive this to completion?

Diagnosis: The blackening is due to the thermal decomposition of the alpha-haloketone (methyl 2-chloro-3-(4-fluorophenyl)-3-oxopropanoate) before it can fully react with thiourea. Solution & Causality: The rate-limiting step is the initial S-alkylation. If thiourea is not fully dissolved, the haloketone degrades. Optimizing the solvent to ethyl acetate (EtOAc) at reflux significantly improves the yield of 2-aminothiazole derivatives by increasing thiourea solubility and accelerating S-alkylation, a principle corroborated by studies on a 3[3].

Quantitative Data: Sandmeyer Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the final yield during the critical Sandmeyer bromination step.

Table 1: Impact of reaction parameters on the Sandmeyer bromination of Methyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate.

| Solvent | Copper Source | Addition Method | Temp (°C) | Protodeamination (%) | Isolated Yield (%) |

| MeCN (Standard) | CuBr / aq. HBr | Batch | 0 to 25 | 12% | 38% (Hydrolysis noted) |

| DMF (Anhydrous) | CuBr2 | Batch | 60 | 28% | 45% |

| MeCN (Anhydrous) | CuBr2 | Batch | 60 | 18% | 62% |

| MeCN (Anhydrous) | CuBr2 | Dropwise (Reverse) | 65 | < 2% | 88% |

Self-Validating Experimental Protocols

Protocol A: Hantzsch Cyclization (Step 1)

Objective: Synthesis of Methyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate.

-

Reactor Charge: To a clean, dry 1 L jacketed reactor, charge methyl 2-chloro-3-(4-fluorophenyl)-3-oxopropanoate (100 g, 0.43 mol, 1.0 eq) and ethyl acetate (500 mL, 5 vol).

-

Reagent Addition: Add thiourea (39.5 g, 0.52 mol, 1.2 eq) in one portion.

-

Thermal Profile: Heat the suspension to reflux (approx. 77°C) under nitrogen. The mixture will initially form a clear solution before precipitating the product as a hydrochloride salt.

-

Self-Validation (IPC): After 2 hours, withdraw a 0.1 mL aliquot. Dilute with 1 mL MeCN and analyze via HPLC (UV 254 nm). The protocol is self-validating when the starting haloketone peak is < 1.0% Area. If > 1.0%, continue refluxing for 1 hour.

-

Isolation: Cool the reactor to 5°C at 0.5°C/min. Filter the resulting slurry. Wash the filter cake with cold EtOAc (2 x 100 mL) to remove colored impurities. Dry under vacuum at 45°C to constant weight.

Protocol B: Anhydrous Sandmeyer Bromination (Step 2)

Objective: Synthesis of Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate.

-

Oxidant/Halogen Pool Preparation: In a 2 L reactor equipped with a dropping funnel and vigorous overhead stirring, charge anhydrous acetonitrile (800 mL, <50 ppm water) and Copper(II) bromide (115 g, 0.51 mol, 1.2 eq).

-

Initiator Addition: Add tert-butyl nitrite (t-BuONO, 66 g, 0.64 mol, 1.5 eq) to the dark suspension. Heat the mixture to 65°C.

-

Substrate Feed (Critical Step): Dissolve the aminothiazole intermediate from Protocol A (114 g, 0.43 mol, 1.0 eq) in anhydrous acetonitrile (400 mL). Charge this to the dropping funnel. Add the solution dropwise to the reactor over 90 minutes. Note: Nitrogen gas evolution will be vigorous. Ensure adequate venting.

-

Self-Validation (IPC): 15 minutes after the addition is complete, spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 3:1). The highly fluorescent aminothiazole spot (Rf ~0.2) must be completely absent, replaced by a UV-active product spot (Rf ~0.6).

-

Quench & Workup: Cool to 20°C. Pour the mixture into 1 M aqueous HCl (1 L) to solubilize copper salts. Extract with EtOAc (3 x 500 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Recrystallize from hot heptane to afford the pure target.

Mechanistic Pathway Analysis

Understanding the radical intermediates is crucial for troubleshooting byproduct formation during the Sandmeyer step. The diagram below illustrates the kinetic competition between desired bromination and undesired protodeamination.

Mechanistic pathway of the Sandmeyer bromination highlighting the protodeamination side reaction.

References

- Source: PMC (National Institutes of Health)

- European Journal of Medicinal Chemistry 261 (2023)

- Source: HETEROCYCLES, Vol. 85, No. 8, 2012 (Clockss Archive)

Sources

Technical Support Center: Troubleshooting DMSO Solubility for Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions during your experiments. We will explore the physicochemical properties of this compound, delve into the principles of solubility, and provide a systematic, evidence-based approach to troubleshooting.

Section 1: Compound Profile & Physicochemical Properties

Understanding the inherent properties of Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate is the first step in diagnosing solubility issues. The structure combines a halogenated aromatic ring with a substituted thiazole core, features that significantly influence its behavior in solvents.

| Property | Value / Observation | Implication for DMSO Solubility |

| Molecular Formula | C₁₁H₇BrFNO₂S | The presence of bromine and fluorine increases molecular weight and lipophilicity. |

| Molecular Weight | 316.15 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |

| Physical Form | Expected to be a crystalline solid. | High crystal lattice energy is a primary barrier to dissolution that must be overcome by solvent interaction. Amorphous forms are generally more soluble than stable crystalline forms[1]. |

| Polarity | Contains polar functional groups (ester, thiazole nitrogen) but is dominated by non-polar aromatic and halogenated structures. | While DMSO is a powerful polar aprotic solvent, the compound's significant non-polar character can lead to complex solubility behavior[2]. |

Section 2: Understanding the "Why": Core Principles of DMSO Solubility

Successfully dissolving a compound is a battle between two primary forces:

-

Crystal Lattice Energy: This is the energy holding the compound's molecules together in a solid, crystalline state. Highly stable crystals require more energy to break apart.[3][4]

-

Solvation Energy: This is the energy released when solvent molecules (DMSO) surround and stabilize the individual molecules of the solute (your compound).

For dissolution to occur, the solvation energy must be sufficient to overcome the crystal lattice energy.[2] Issues arise when the crystal lattice is exceptionally strong or when the compound's structure does not interact favorably with DMSO.

Section 3: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered with this compound in a direct question-and-answer format.

Question 1: My Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate is not dissolving in 100% DMSO at room temperature, even after vortexing. What is my first course of action?

Answer: This is a common starting point for highly crystalline compounds. The initial energy input from simple mixing is insufficient to break the crystal lattice.

Immediate Steps:

-

Gentle Heating: Warm the solution in a water bath at 37-50°C.[5] This provides the thermal energy required to help disrupt intermolecular bonds in the solid state. Causality: Heat increases the kinetic energy of both the solvent and solute molecules, promoting the breakdown of the crystal structure.

-

Sonication: Place the vial in a bath sonicator for 5-15 minute intervals. Causality: Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process generates localized high-energy jets that physically break apart the solid particles, increasing the surface area available for the solvent to act upon.[1]

Question 2: I've heated and sonicated the sample, but it's still not fully dissolved, or a precipitate forms upon cooling. What's the next step?

Answer: This indicates that you are near the saturation limit of the compound in DMSO under these conditions, or that the compound is recrystallizing into a more stable, less soluble form.[1]

Troubleshooting Steps:

-

Verify DMSO Quality: Ensure you are using high-purity, anhydrous (dry) DMSO. Water contamination can significantly reduce the solubilizing power of DMSO for many organic compounds and can promote precipitation or degradation.[6]

-

Attempt a Lower Concentration: Your target concentration may be too high. Prepare a new sample at half the original concentration and repeat the dissolution protocol.

-

Consider a Co-Solvent: For some lipophilic compounds, a co-solvent can improve solubility.[7][8] You can try preparing the stock in a mixture, such as 90% DMSO and 10% ethanol. This should be tested on a small scale first to ensure compatibility with your downstream assay.

Question 3: My compound dissolves perfectly in 100% DMSO, but it immediately precipitates when I dilute it into my aqueous assay buffer or cell culture media. How do I solve this?

Answer: This is a classic problem known as "aqueous dropout." The compound is soluble in the organic stock solvent but insoluble in the final aqueous environment of your experiment.

Solutions:

-